molecular formula C8H5BrN2O B8525389 3-bromo-1,7-naphthyridin-2(1H)-one

3-bromo-1,7-naphthyridin-2(1H)-one

Cat. No.: B8525389
M. Wt: 225.04 g/mol
InChI Key: CDKPLXREJKERHA-UHFFFAOYSA-N
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Description

3-bromo-1,7-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-4-7(5)11-8(6)12/h1-4H,(H,11,12)

InChI Key

CDKPLXREJKERHA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C=C(C(=O)N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.539 mL, 10.52 mmol) was added dropwise to a 0° C. mixture of 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylic acid (1.00 g, 5.26 mmol) in pyridine (25.0 mL). The mixture stirred at 0° C. for 20 minutes and then at room temperature for 18 hours. The reaction was then heated at 50° C. for 18 hours. The reaction mixture was then concentrated to afford a brown solid. This material was partitioned between DCM and saturated aqueous sodium thiosulfate solution. The aqueous phase was separated and extracted with DCM. The combined organic phases were washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated to afford a brown solid. The resulting material was purified using column chromatography on silica gel (RediSep 40 g column, gradient elution with 0-10% MeOH in DCM to afford 3-bromo-1,7-naphthyridin-2(1H)-one (0.562 g, 2.497 mmol, 47.5% yield) as a tan solid. m/z (ESI) 225.0, 227.0 (M+H)+.
Quantity
0.539 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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